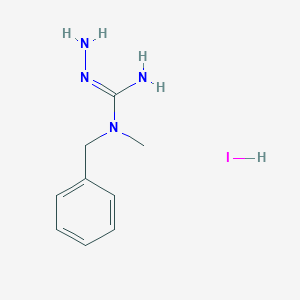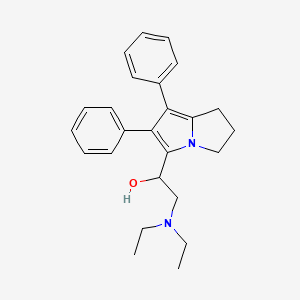
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol is a complex organic compound that belongs to the class of ethanolamines This compound is characterized by the presence of a diethylamino group, a diphenyl group, and a pyrrolizine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolizine ring system, followed by the introduction of the diphenyl groups and the diethylamino group. The final step involves the addition of the ethanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as a central nervous system agent or as a precursor for drug development.
Industry
Industrially, this compound may be used in the production of specialty chemicals, polymers, or as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s diethylamino group can facilitate binding to certain proteins, while the diphenyl and pyrrolizine moieties may enhance its affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(diethylamino)-1-phenylethanol: Similar structure but lacks the pyrrolizine ring.
1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol: Similar structure but lacks the diethylamino group.
Uniqueness
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol is unique due to the combination of its diethylamino group, diphenyl groups, and pyrrolizine ring. This combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Eigenschaften
CAS-Nummer |
73009-98-0 |
|---|---|
Molekularformel |
C25H30N2O |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol |
InChI |
InChI=1S/C25H30N2O/c1-3-26(4-2)18-22(28)25-24(20-14-9-6-10-15-20)23(19-12-7-5-8-13-19)21-16-11-17-27(21)25/h5-10,12-15,22,28H,3-4,11,16-18H2,1-2H3 |
InChI-Schlüssel |
GPLJBFUSTMABDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C1=C(C(=C2N1CCC2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
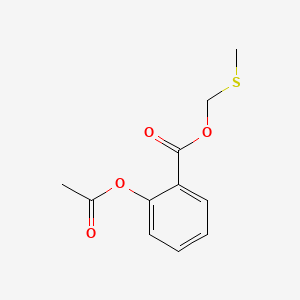
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
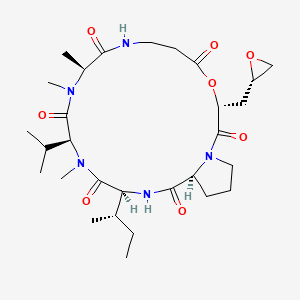
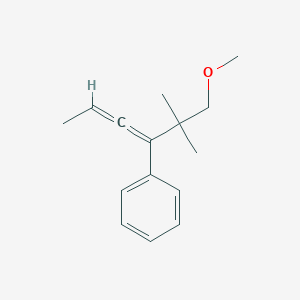
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
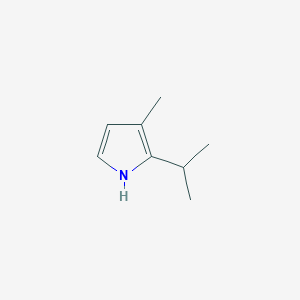
![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)


